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Compound of Interest

Compound Name:
Sulfo-Bis-(N,N'-carboxylic acid)-

Cy5

Cat. No.: B15556569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, a

versatile fluorescent dye with significant applications in biological research and drug

development. This document details its chemical and physical properties, provides established

experimental protocols for its use, and explores its application in studying critical signaling

pathways.

Core Properties of Sulfo-Cy5 Carboxylic Acid
Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye. Its key characteristics

make it a valuable tool for labeling and detecting biomolecules. The presence of sulfonate

groups enhances its hydrophilicity, making it particularly suitable for use in aqueous

environments without the need for organic co-solvents. This property also helps to reduce the

fluorescence quenching that can occur from dye-dye interactions.

The carboxylic acid group allows for covalent conjugation to primary amines on biomolecules

like proteins, antibodies, and amine-modified oligonucleotides. This conjugation is typically

achieved through a two-step reaction involving activation with 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-

soluble analog, Sulfo-NHS.
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It is important to note that the molecular weight of Sulfo-Cy5 carboxylic acid can vary

depending on its salt form. The common forms include the inner salt, sodium salt, and

potassium salt.

Quantitative Data Summary
The following tables summarize the key quantitative data for different forms of Sulfo-Cy5

carboxylic acid.

Property Value Reference(s)

Form Inner Salt

CAS Number 1121756-16-8 [1][2]

Form Sodium Salt

CAS Number 2098639-31-5 [1][2]

Molecular Formula C₃₂H₃₇N₂NaO₈S₂ [3]

Molecular Weight 664.8 g/mol [3]

Form Potassium Salt

CAS Number 1144107-82-3 [1][2][4][5]

Molecular Formula C₃₂H₃₇KN₂O₈S₂ [5]

Molecular Weight 680.87 g/mol [1][2][4][5]

Spectroscopic Property Value Reference(s)

Excitation Maximum (λex) ~646 nm [3]

Emission Maximum (λem) ~662 nm [3]

Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹ [3]

Fluorescence Quantum Yield

(Φ)
~0.2 [3]
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Physicochemical Property Value Reference(s)

Solubility Water, DMSO, DMF [3]

Storage Conditions -20°C, protected from light [3]

Experimental Protocols
Detailed methodologies for the activation and conjugation of Sulfo-Cy5 carboxylic acid and its

subsequent use in common laboratory applications are provided below.

Activation and Conjugation of Sulfo-Cy5 Carboxylic Acid
to a Primary Amine (e.g., Antibody)
This protocol describes the two-step process of activating the carboxylic acid group of Sulfo-

Cy5 and conjugating it to a primary amine on a protein, such as an antibody.

Sulfo-Cy5 carboxylic acid

Protein (e.g., antibody) to be labeled in a primary amine-free buffer (e.g., PBS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

Desalting column (e.g., Sephadex G-25)

Prepare the Protein: Dissolve the protein to be labeled in the Activation Buffer at a

concentration of 1-10 mg/mL.

Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and Sulfo-

NHS in the Activation Buffer. A common starting concentration is 10 mg/mL for both.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.researchgate.net/publication/12634892_Direct_Eye_Visualization_of_Cy5_Fluorescence_for_Immunocytochemistry_and_In_Situ_Hybridization
https://www.researchgate.net/publication/12634892_Direct_Eye_Visualization_of_Cy5_Fluorescence_for_Immunocytochemistry_and_In_Situ_Hybridization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation of Sulfo-Cy5 Carboxylic Acid:

Add a 10-fold molar excess of EDC to the Sulfo-Cy5 carboxylic acid solution.

Immediately add a 5-fold molar excess of Sulfo-NHS to the solution.

Incubate the reaction for 15-30 minutes at room temperature.

Conjugation to the Protein:

Add the activated Sulfo-Cy5 carboxylic acid mixture to the protein solution. A molar ratio of

10:1 to 20:1 (dye:protein) is a good starting point.

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle

stirring and protected from light.

Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM

and incubate for 30 minutes at room temperature to stop the reaction.

Purification of the Conjugate: Separate the labeled protein from unreacted dye and

byproducts using a desalting column equilibrated with PBS. Collect the fractions containing

the labeled protein.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Immunofluorescence Staining Protocol
This protocol outlines the use of a Sulfo-Cy5-conjugated antibody for immunofluorescence

staining of adherent cells.

Adherent cells grown on coverslips

PBS (Phosphate-Buffered Saline)

Fixation Solution: 4% paraformaldehyde (PFA) in PBS
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Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 5% normal goat serum (or serum from the species of the secondary

antibody) in PBS with 0.1% Triton X-100

Sulfo-Cy5-conjugated primary or secondary antibody

Antifade mounting medium

DAPI (optional, for nuclear counterstaining)

Cell Preparation:

Wash the cells grown on coverslips twice with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-

specific antibody binding.

Primary Antibody Incubation (for indirect staining):

Dilute the primary antibody in Blocking Buffer to its optimal concentration.

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or

overnight at 4°C.

Wash the cells three times with PBS for 5 minutes each.
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Sulfo-Cy5-Conjugated Antibody Incubation:

Dilute the Sulfo-Cy5-conjugated antibody (primary for direct staining, or secondary for

indirect staining) in Blocking Buffer.

Incubate the cells with the diluted antibody for 1 hour at room temperature, protected from

light.

Wash the cells three times with PBS for 5 minutes each.

Counterstaining (Optional):

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

Wash the cells twice with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Seal the edges of the coverslips with nail polish.

Visualize the fluorescence using a microscope equipped with appropriate filters for Cy5

and DAPI.

Flow Cytometry Staining Protocol
This protocol describes the staining of cells in suspension with a Sulfo-Cy5-conjugated

antibody for flow cytometry analysis.

Single-cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Sulfo-Cy5-conjugated antibody

Fc block (optional)

Cell Preparation:
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Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow

Cytometry Staining Buffer.

Fc Receptor Blocking (Optional):

Incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-

specific antibody binding.

Staining:

Add the predetermined optimal concentration of the Sulfo-Cy5-conjugated antibody to 100

µL of the cell suspension (1 x 10⁶ cells).

Incubate for 20-30 minutes on ice in the dark.

Washing:

Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5

minutes at 4°C.

Discard the supernatant and repeat the wash step twice.

Resuspension and Analysis:

Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer.

Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for Cy5

excitation and emission.

Visualization of Signaling Pathways
Sulfo-Cy5 and other fluorescent dyes are instrumental in visualizing and studying dynamic

cellular processes, including signaling pathways. Below are examples of how these pathways

can be conceptualized for fluorescence-based studies.

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and

proliferation. Fluorescently labeled ligands (like EGF) or antibodies targeting EGFR can be
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used to track the receptor's localization, dimerization, and internalization.

Experimental Workflow for EGFR Imaging

Simplified EGFR Signaling Cascade
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Caption: Workflow and simplified pathway for visualizing EGFR signaling using a fluorescent

ligand.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that relays

extracellular signals to the nucleus to regulate gene expression. Immunofluorescence can be

used to visualize the activation and translocation of key proteins in this pathway, such as ERK.
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Immunofluorescence Workflow for p-ERK MAPK/ERK Translocation
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Caption: Immunofluorescence workflow to visualize the activation and nuclear translocation of

ERK.

Calcium Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers involved in numerous cellular

processes. Fluorescent calcium indicators, while not directly involving Sulfo-Cy5 carboxylic acid

for their synthesis, represent a key application of fluorescence in signaling pathway analysis.
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Workflow for Calcium Imaging Intracellular Calcium Release
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Caption: General workflow and pathway for visualizing intracellular calcium signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15556569?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cy5_SE_mono_SO3_in_Fluorescence_Microscopy_and_Imaging.pdf
https://www.benchchem.com/pdf/Application_of_Cy5_SE_mono_SO3_in_Flow_Cytometry_Analysis_Application_Notes_and_Protocols.pdf
https://www.researchgate.net/publication/12634892_Direct_Eye_Visualization_of_Cy5_Fluorescence_for_Immunocytochemistry_and_In_Situ_Hybridization
https://www.rockland.com/resources/immunofluorescence-technique/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10716987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10716987/
https://www.benchchem.com/product/b15556569#sulfo-cy5-carboxylic-acid-molecular-weight
https://www.benchchem.com/product/b15556569#sulfo-cy5-carboxylic-acid-molecular-weight
https://www.benchchem.com/product/b15556569#sulfo-cy5-carboxylic-acid-molecular-weight
https://www.benchchem.com/product/b15556569#sulfo-cy5-carboxylic-acid-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15556569?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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and industry.
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